N-(4,5-Dihydro-2-thiazolyl)-2-(4-isobutylphenyl)propionamide
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Overview
Description
N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide typically involves the reaction of 4-isobutylphenylacetic acid with thioamide derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Phenylpropionamide Derivatives: Compounds with similar phenylpropionamide structures, such as ibuprofen and naproxen.
Uniqueness
N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide is unique due to its specific combination of thiazole and phenylpropionamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
59512-32-2 |
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Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(19)18-16-17-8-9-20-16/h4-7,11-12H,8-10H2,1-3H3,(H,17,18,19) |
InChI Key |
IWVKESZPDAZWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NCCS2 |
Origin of Product |
United States |
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